molecular formula C22H39N B13670553 (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile

(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile

Cat. No.: B13670553
M. Wt: 317.6 g/mol
InChI Key: CAFQNZNFYSFVAN-UHFFFAOYSA-N
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Description

(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile is an organic compound characterized by its unique structure, which includes two double bonds and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of alkenes and nitriles as starting materials. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the correct configuration of the double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert the nitrile group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology

In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may serve as a model compound for understanding the interactions between nitriles and biological macromolecules.

Medicine

In medicine, this compound may have potential applications in drug development. Its ability to undergo various chemical modifications makes it a versatile candidate for the synthesis of pharmaceutical compounds.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The double bonds in the molecule can also undergo reactions that modify its activity and interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-Dodec-7-en-1-yl acetate: This compound has a similar structure but contains an acetate group instead of a nitrile group.

    (E)-Dodec-3-en-1-yl acetate: This compound has a different configuration of the double bonds and an acetate group.

    Dodec-3Z-enolide: This compound contains a lactone ring instead of a nitrile group.

Uniqueness

(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile is unique due to its specific configuration of double bonds and the presence of a nitrile group

Properties

Molecular Formula

C22H39N

Molecular Weight

317.6 g/mol

IUPAC Name

2-dec-4-enyldodec-6-enenitrile

InChI

InChI=1S/C22H39N/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h11-14,22H,3-10,15-20H2,1-2H3

InChI Key

CAFQNZNFYSFVAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCC(CCCC=CCCCCC)C#N

Origin of Product

United States

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